4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide
Description
4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, contributes to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-16(2,3)11-6-4-10(5-7-11)13(21)19-12-8-17-15-20(14(12)22)18-9-23-15/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODNLTIYPANVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then subjected to further reactions to introduce the pyrimidine ring and the benzamide moiety.
For example, the reaction of 2-amino-1,3,4-thiadiazole with an appropriate aldehyde and active methylene compound in the presence of a catalyst such as vanadium oxide loaded on fluorapatite can yield the desired thiadiazolo[3,2-a]pyrimidine structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield. The use of robust and sustainable catalysts, such as vanadium oxide on fluorapatite, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Potential anticancer agent due to its ability to disrupt DNA replication.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
4-tert-butyl-N-(5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives:
1,3,4-Thiadiazole: Basic structure with diverse biological activities.
1,2,3-Thiadiazole: Different isomer with unique properties.
1,2,4-Thiadiazole: Another isomer with distinct chemical behavior.
1,2,5-Thiadiazole: Less common isomer with specific applications.
The uniqueness of this compound lies in its fused thiadiazole-pyrimidine structure, which imparts specific biological activities and chemical properties not found in other isomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
